Indolizin-7(8H)-one
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Overview
Description
Indolizin-7(8H)-one is a nitrogen-containing heterocyclic compound with a fused bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the notable methods for synthesizing Indolizin-7(8H)-one involves the gold-catalyzed cyclization of N-(pent-2-en-4-ynyl)-beta-lactams. This reaction proceeds through a 5-exo-dig cyclization of the beta-lactam nitrogen to the gold-activated carbon-carbon triple bond, followed by heterolytic fragmentation of the amide bond, forming a highly nucleophilic acyl cation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the gold-catalyzed synthesis mentioned above provides a scalable and efficient route that could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Indolizin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indolizine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Indolizin-7(8H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of Indolizin-7(8H)-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Indolizine: A closely related compound with a similar bicyclic structure but different functional groups.
Indole: Another nitrogen-containing heterocycle with a single fused ring structure.
Pyridine: A simpler nitrogen-containing heterocycle with a single six-membered ring.
Uniqueness: Indolizin-7(8H)-one’s unique structure, which includes a fused bicyclic system with a ketone functional group, distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
8H-indolizin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGXQNHTOBLVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CN2C1=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572286 |
Source
|
Record name | Indolizin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470477-88-4 |
Source
|
Record name | Indolizin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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